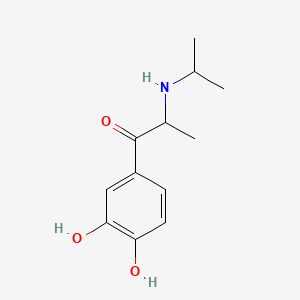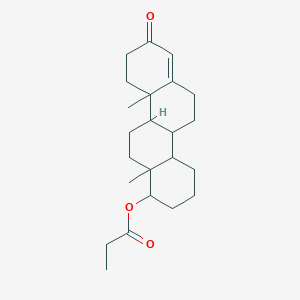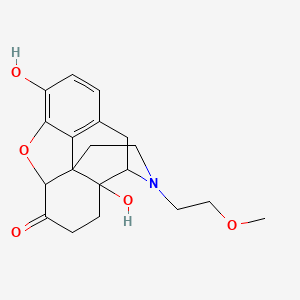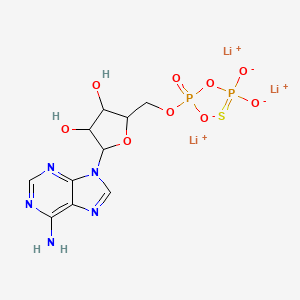
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propylamino)-N,N-dimethylnicotinamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RS-97078 is a small molecule drug initially developed by F Hoffmann-La Roche LtdThis compound was primarily investigated for its potential therapeutic applications in treating urogenital diseases, particularly prostatic hyperplasia .
Preparation Methods
The synthesis of RS-97078 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the piperazine ring via nucleophilic substitution.
Step 3: Final modifications to introduce the methoxyphenyl group and other functional groups.
Industrial production methods for RS-97078 would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
RS-97078 undergoes various chemical reactions, including:
Oxidation: RS-97078 can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: RS-97078 can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving adrenergic receptors.
Medicine: Explored for its therapeutic potential in treating urogenital diseases, particularly prostatic hyperplasia.
Industry: Potential applications in the development of new pharmaceuticals targeting adrenergic receptors.
Mechanism of Action
RS-97078 exerts its effects by blocking the alpha-1 adrenergic receptors. These receptors are involved in various physiological processes, including the regulation of vascular tone and smooth muscle contraction. By antagonizing these receptors, RS-97078 can reduce smooth muscle contraction, which is beneficial in conditions like prostatic hyperplasia. The molecular targets of RS-97078 include the alpha-1 adrenergic receptors, and the pathways involved are primarily related to adrenergic signaling .
Comparison with Similar Compounds
RS-97078 is unique compared to other adrenergic receptor antagonists due to its specific structure and functional groups. Similar compounds include:
Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and prostatic hyperplasia.
Terazosin: Similar to prazosin but with a longer half-life, used for similar therapeutic applications.
Doxazosin: Another alpha-1 adrenergic receptor antagonist with a longer duration of action compared to prazosin and terazosin.
RS-97078 stands out due to its specific binding affinity and selectivity for the alpha-1 adrenergic receptors, which may offer advantages in terms of efficacy and side effect profile .
Properties
CAS No. |
178671-94-8 |
|---|---|
Molecular Formula |
C22H32ClN5O2 |
Molecular Weight |
434.0 g/mol |
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-N,N-dimethylpyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H31N5O2.ClH/c1-25(2)22(28)18-8-6-11-23-21(18)24-12-7-13-26-14-16-27(17-15-26)19-9-4-5-10-20(19)29-3;/h4-6,8-11H,7,12-17H2,1-3H3,(H,23,24);1H |
InChI Key |
MOMAIGACMDBQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(4-methoxy-2,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]-7-pyridin-3-ylheptanoic acid](/img/structure/B10782454.png)
![Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782459.png)
![N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide](/img/structure/B10782466.png)
![[(2S,3R)-2-[(2S,3S)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782474.png)



![7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid](/img/structure/B10782519.png)



![7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10782549.png)

